N-(2-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(2-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone scaffold substituted with a 3-methylbutyl group at position 3 and a 2-chlorophenyl acetamide moiety linked via a sulfanyl bridge. This structure combines a rigid bicyclic core with flexible alkyl and aromatic substituents, enabling diverse intermolecular interactions.
The synthesis of analogous compounds typically involves coupling reactions of diazonium salts with cyanoacetamide precursors (e.g., as described in ) or thiol-mediated substitutions (). Structural characterization often employs NMR, IR, and X-ray crystallography, refined using programs like SHELXL ().
Properties
IUPAC Name |
N-(2-chlorophenyl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O2S2/c1-12(2)7-9-23-18(25)17-15(8-10-26-17)22-19(23)27-11-16(24)21-14-6-4-3-5-13(14)20/h3-6,8,10,12H,7,9,11H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBWWHXPSDICLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₉H₂₀ClN₃O₂S₂
- Molecular Weight : 422.0 g/mol
- CAS Number : 1252843-55-2
The compound is hypothesized to exert its biological effects through several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in cellular signaling pathways.
- Antimicrobial Properties : Preliminary studies suggest it has activity against various bacterial strains, potentially through disruption of bacterial cell walls or interference with metabolic pathways.
Antimicrobial Activity
A study conducted by Lobana et al. explored the antimicrobial efficacy of compounds similar to this compound. The results indicated significant activity against Gram-positive bacteria, particularly Staphylococcus epidermidis and Enterococcus faecalis. The compound's thienopyrimidine structure is believed to contribute to this activity by interacting with bacterial ribosomes or inhibiting folate synthesis pathways .
Cytotoxicity Studies
Research has shown that compounds within the same chemical family exhibit varying degrees of cytotoxicity against cancer cell lines. For instance, derivatives with similar structures have been tested against MCF-7 (breast cancer) and HeLa (cervical cancer) cells. Results indicated that modifications in the side chains significantly affect cytotoxic potency, suggesting that this compound could be optimized for enhanced anticancer effects .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli. These findings suggest that the compound could be a candidate for developing new antimicrobial agents .
Case Study 2: Cancer Cell Line Testing
In vitro studies have demonstrated that this compound induces apoptosis in MCF-7 cells at concentrations above 50 µM. Flow cytometry analysis revealed an increase in Annexin V-positive cells, indicating early apoptosis. This suggests potential utility in cancer therapy .
Comparison with Similar Compounds
Table 1: Structural and Spectroscopic Comparison of Selected Analogues
Key Observations:
- Dihedral Angles: The inclination between aromatic rings varies with substituents. For example, the diaminopyrimidine analogue () exhibits a 67.84° angle between pyrimidine and benzene rings, whereas related dichlorophenyl derivatives show angles as low as 42.25°.
- Hydrogen Bonding: Intramolecular N–H⋯N bonds stabilize folded conformations in diaminopyrimidine derivatives (), while the thieno[3,2-d]pyrimidinone core may favor intermolecular interactions due to sulfur’s polarizability.
- Substituent Electronic Effects: Electron-withdrawing groups (e.g., Cl) enhance acetamide’s electrophilicity, influencing reactivity and binding. Methoxy groups () introduce steric hindrance and alter solubility.
Physicochemical Properties
- Solubility: The 3-methylbutyl chain in the target compound likely enhances lipophilicity compared to shorter alkyl chains (e.g., 2-methylpropyl in ).
- Thermal Stability: Melting points for dichlorophenyl analogues exceed 230°C (), suggesting the target compound’s stability aligns with halogenated derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
